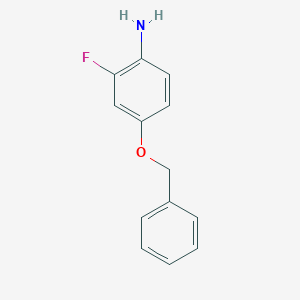

4-(Benzyloxy)-2-fluoroaniline

Übersicht

Beschreibung

4-(Benzyloxy)-2-fluoroaniline (CAS: 190060-72-1) is an aromatic amine derivative featuring a benzyloxy (–OCH₂C₆H₅) group at the para position and a fluorine atom at the ortho position on the aniline ring. Its molecular formula is C₁₃H₁₂FNO, with a molecular weight of 217.24 g/mol (calculated). This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its dual functionality: the benzyloxy group acts as a protective moiety for hydroxyl groups, while the fluorine atom enhances electronic and steric properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluoroaniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The introduction of the fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For example, starting with 4-nitro-2-fluorobenzene, the nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis. This involves reacting the corresponding phenol with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically considered in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can yield various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Synthesis

4-(Benzyloxy)-2-fluoroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the production of diverse derivatives that can be tailored for specific applications. For instance, it can undergo reduction to form 4-(benzyloxy)-2-fluoro-1-nitrobenzene or be subjected to oxidation to yield 4-(benzyloxy)-2-fluorobenzoic acid or 4-(benzyloxy)-2-fluorobenzaldehyde.

Medicinal Chemistry

Potential Pharmaceutical Applications

In medicinal chemistry, this compound is utilized as a building block for synthesizing potential pharmaceutical compounds. A notable study reported the design and synthesis of derivatives that exhibited significant biological activity, including PPARα agonism, which is relevant for metabolic disorders . The compound's derivatives have been evaluated for their efficacy in models of diabetic retinopathy, demonstrating promising results in reducing retinal vascular leakage .

MAO-B Inhibition

Recent research has focused on the development of novel derivatives based on this compound as multifunctional agents for treating Parkinson's disease. A series of benzothiazole derivatives were synthesized, with one compound showing potent MAO-B inhibitory activity (IC50 = 0.062 µM) and excellent neuroprotective effects . This highlights the compound's potential in neuropharmacology.

Materials Science

Development of New Materials

In materials science, this compound is explored for its electronic and optical properties. Its ability to form stable structures makes it suitable for developing advanced materials with specific functionalities. Research indicates that compounds derived from this compound can be integrated into polymer matrices to enhance material properties.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enables diverse chemical modifications |

| Medicinal Chemistry | Building block for pharmaceuticals | Promising results in PPARα agonism and diabetic retinopathy models |

| Neuropharmacology | MAO-B inhibitors for Parkinson's disease | Compound showed IC50 = 0.062 µM with neuroprotective effects |

| Materials Science | Development of advanced materials | Enhanced electronic and optical properties |

Case Studies

Case Study 1: PPARα Agonism in Diabetic Retinopathy

A study investigated the effects of a derivative of this compound on diabetic retinopathy using a streptozotocin-induced rat model. The results indicated that systemic administration significantly reduced retinal vascular leakage, suggesting potential therapeutic applications in managing diabetic complications .

Case Study 2: MAO-B Inhibitory Activity

Another study focused on synthesizing benzothiazole derivatives based on the core structure of this compound. The lead compound demonstrated competitive and reversible MAO-B inhibition along with antioxidative properties, marking it as a candidate for further development against Parkinson's disease .

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-fluoroaniline involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Benzyloxy-Fluoroaniline

The structural analogs of 4-(Benzyloxy)-2-fluoroaniline differ primarily in the positions of the benzyloxy and fluorine substituents. Key examples include:

Key Findings :

- Electronic Effects : The electron-donating benzyloxy group and electron-withdrawing fluorine create distinct electronic environments. For instance, in this compound, the meta position (relative to –NH₂) is electron-deficient, favoring electrophilic substitution at specific sites.

- Steric Hindrance : The ortho-fluorine in the target compound introduces steric constraints, reducing reactivity compared to analogs like 4-(Benzyloxy)-3-fluoroaniline, where the fluorine is meta to the amine group .

Substitution Patterns: Fluorine vs. Other Halogens

4-Benzyloxy-3-chloroaniline (CAS: 59404-86-3)

- Molecular Formula: C₁₃H₁₂ClNO

- Molecular Weight : 233.70 g/mol

- Comparison : Replacing fluorine with chlorine increases molecular weight and polarizability. The chlorine atom’s stronger electron-withdrawing effect deactivates the ring more significantly than fluorine, altering reaction kinetics in cross-coupling reactions .

Methyl vs. Benzyloxy Substituents

4-Fluoro-2-methylaniline (CAS: 452-71-1)

- Molecular Formula : C₇H₈FN

- Molecular Weight : 125.14 g/mol

- Comparison: The methyl group (–CH₃) is less bulky than benzyloxy, leading to higher solubility in non-polar solvents. However, the absence of a protective benzyloxy group limits its utility in multi-step syntheses requiring hydroxyl protection .

Nitro-Functionalized Analogs

4-Fluoro-2-nitroaniline (CAS: 364-71-6)

- Molecular Formula : C₆H₅FN₂O₂

- Molecular Weight : 156.11 g/mol

- Comparison: The nitro (–NO₂) group strongly deactivates the aromatic ring, making the compound less reactive toward electrophilic substitution but useful as a directing group in metal-catalyzed reactions. In contrast, this compound’s benzyloxy group enhances solubility in organic phases .

Boron-Containing Derivatives

4-(2,4-Difluorophenoxy)-3-(dioxaborolan-2-yl)aniline (CAS: 1446236-84-5)

- Molecular Formula: C₁₈H₂₀BF₂NO₃

- Molecular Weight : 347.16 g/mol

- Comparison : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. However, the benzyloxy group in the target compound offers reversible protection for hydroxyl groups, which is critical in nucleoside and carbohydrate chemistry .

Biologische Aktivität

4-(Benzyloxy)-2-fluoroaniline is an organic compound classified as an aniline derivative, characterized by the presence of a benzyloxy group and a fluorine atom on the benzene ring. Its molecular formula is , with a molecular weight of approximately 217.24 g/mol . This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Aromatic Substitution : Introduction of the fluorine atom via nucleophilic aromatic substitution reactions.

- Williamson Ether Synthesis : The benzyloxy group is introduced by reacting phenol with benzyl bromide in the presence of a base like potassium carbonate.

These methods yield the compound with good purity and yield, suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on fluoroaryl derivatives have shown effective inhibition against Staphylococcus aureus, with varying minimum inhibitory concentrations (MICs) depending on structural modifications.

| Compound | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|

| MA-1156 (fluorinated) | 16 | 15 |

| MA-1115 | 32 | 16 |

| MA-1113 | 128 | Not significant |

These results suggest that the introduction of fluorine enhances antimicrobial activity, likely due to increased electron-withdrawing effects that affect the compound's interaction with bacterial cell membranes .

Enzyme Interaction Studies

This compound has also been evaluated for its role in enzyme interactions. The compound can act as an inhibitor in various biochemical pathways, potentially modulating enzyme activity through competitive inhibition mechanisms. This property is crucial for designing new therapeutic agents targeting specific enzymes involved in disease processes.

Case Studies

- Study on Fluoroaryl Compounds : A comparative study assessed the biological activities of several fluoroaryl derivatives, including those related to this compound. The findings revealed that structural modifications significantly impacted their antibacterial efficacy and enzyme inhibition capabilities .

- Antimicrobial Efficacy Against Biofilms : Another investigation focused on the effectiveness of fluoroaryl compounds against biofilms formed by S. aureus. The results indicated that these compounds could disrupt biofilm integrity, reducing bacterial viability and metabolic activity, which are critical factors in chronic infections .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Bacterial Membranes : The fluorine atom enhances lipophilicity, facilitating better penetration into bacterial membranes.

- Enzyme Inhibition : By binding to active sites on enzymes, it can prevent substrate access, thereby inhibiting enzymatic reactions essential for bacterial survival.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(Benzyloxy)-2-fluoroaniline, and what reaction conditions require optimization?

Methodological Answer: The synthesis of this compound can be approached via selective functionalization of aniline derivatives. A common strategy involves introducing the benzyloxy group through nucleophilic substitution or Mitsunobu reactions. For example:

- Benzyloxy Introduction : React 2-fluoro-4-hydroxyaniline with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Fluorine Retention : Ensure reaction conditions (temperature, pH) do not promote dehalogenation. Monitor via ¹⁹F-NMR to confirm fluorine stability .

- Purification : Use column chromatography or recrystallization to isolate the product. Optimize solvent systems (e.g., hexane/ethyl acetate) for high purity.

Q. How can the benzyloxy group be selectively removed or modified without disrupting the fluoroaniline moiety?

Methodological Answer: The benzyloxy group is typically removed via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (e.g., HBr in acetic acid). Key considerations:

- Hydrogenation : Use 10% Pd/C under 1–3 atm H₂ in ethanol. Monitor by TLC to avoid over-reduction of the aromatic ring .

- Acidic Conditions : HBr (33% in AcOH) at 60°C for 2–4 hours. Quench with ice-water and neutralize with NaHCO₃ .

- Fluorine Stability : Validate retention of the fluorine substituent using ¹⁹F-NMR post-deprotection .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for tracking the metabolism or degradation of this compound in biological systems?

Methodological Answer: ¹⁹F-NMR spectroscopy is highly effective for detecting fluorinated metabolites due to its sensitivity and lack of background interference in biological matrices. Key steps:

- Sample Preparation : Collect urine, plasma, or hepatocyte supernatants. Concentrate via lyophilization if necessary.

- Metabolite Identification : Compare ¹⁹F chemical shifts to known standards. For example, in 2-fluoroaniline studies, para-hydroxylated metabolites (e.g., 4-amino-3-fluorophenyl sulphate) dominate (53% of total metabolites) .

- Quantitation : Use integration of ¹⁹F-NMR peaks relative to an internal standard (e.g., trifluoroacetic acid).

Table 1: Metabolic Profile of 2-Fluoroaniline (Reference for Method Development)

| Metabolite | Abundance (%) | Conjugation Type |

|---|---|---|

| 4-Amino-3-fluorophenyl sulphate | 53% | Sulphation |

| N-Acetylated derivatives | 29% | Acetylation |

Eigenschaften

IUPAC Name |

2-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMVHDKRUHLVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467636 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190060-72-1 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.